molecular formula C14H14FN5O3 B254189 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]propanamide

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]propanamide

Cat. No.: B254189
M. Wt: 319.29 g/mol
InChI Key: ZDDAZAVWAYSQKH-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide is a complex organic compound that features a triazine ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide typically involves multiple steps. One common method includes the reaction of 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine with a hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazine ring or the fluorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide is studied for its potential biological activity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
  • 2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-propanoic acid

Uniqueness

Compared to similar compounds, 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide stands out due to the presence of the fluorophenyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C14H14FN5O3

Molecular Weight

319.29 g/mol

IUPAC Name

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C14H14FN5O3/c1-8(9-2-4-10(15)5-3-9)17-19-12(21)7-6-11-13(22)16-14(23)20-18-11/h2-5H,6-7H2,1H3,(H,19,21)(H2,16,20,22,23)/b17-8+

InChI Key

ZDDAZAVWAYSQKH-CAOOACKPSA-N

SMILES

CC(=NNC(=O)CCC1=NNC(=O)NC1=O)C2=CC=C(C=C2)F

Isomeric SMILES

C/C(=N\NC(=O)CCC1=NNC(=O)NC1=O)/C2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)CCC1=NNC(=O)NC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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